molecular formula C12H15NO5 B13575873 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid CAS No. 596790-84-0

3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid

Cat. No.: B13575873
CAS No.: 596790-84-0
M. Wt: 253.25 g/mol
InChI Key: YMPSYGJIOJTGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a hydroxyl group at the 2-position. This compound is widely used in organic synthesis and pharmaceutical research due to its dual functional groups: the Boc group provides steric protection for the amine, while the hydroxyl and carboxylic acid groups enable further derivatization. Its molecular formula is C12H15NO5, with a molecular weight of 253.25 g/mol (estimated based on analogs) .

Properties

CAS No.

596790-84-0

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-6-4-5-7(9(8)14)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16)

InChI Key

YMPSYGJIOJTGTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1O)C(=O)O

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

Step Reagents & Conditions Description Yield (%)
1 Starting material: 3-amino-2-hydroxybenzoic acid The substrate containing free amino and hydroxy groups
2 Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaOH or 4-dimethylaminopyridine (DMAP)), solvent (acetonitrile) Boc protection of the amino group by reaction with Boc2O in presence of base catalyst 70–90% typical
3 Workup: aqueous extraction, drying over Na2SO4, concentration Isolation of Boc-protected amino acid
4 Purification: recrystallization or column chromatography Purification to obtain pure Boc-protected product

This method leverages the nucleophilicity of the amino group to react with Boc2O, forming the carbamate linkage that protects the amine functionality. The hydroxy group at position 2 remains unprotected due to its lower nucleophilicity and steric environment.

Alternative Protection Strategies

In some cases, additional protection of sensitive groups or orthogonal protecting groups may be introduced depending on the downstream synthetic requirements. For example, selective removal of Boc groups can be achieved using trifluoroacetic acid (TFA) in dichloromethane without affecting ester or other protecting groups.

  • Solvent: Acetonitrile is preferred for its ability to dissolve both Boc2O and the amino acid substrate efficiently.
  • Base Catalyst: DMAP is commonly used as it catalyzes the Boc protection reaction effectively, enhancing yield and reaction rate.
  • Temperature: Ambient temperature (20–25°C) is sufficient, preventing decomposition or side reactions.
  • Reaction Time: Typically 1–4 hours, monitored by TLC or HPLC to ensure completion.

The product is characterized by:

  • Melting Point: Typically around 90–100°C (varies by purity).
  • NMR Spectroscopy:
    • ^1H NMR shows characteristic tert-butyl signals (~1.4 ppm, singlet, 9H), aromatic protons, and NH proton shifts.
    • ^13C NMR confirms the carbamate carbonyl (~150–155 ppm) and aromatic carbons.
  • Mass Spectrometry: Molecular ion peak consistent with C12H15NO5 (Molecular weight ~253.25 g/mol).
  • Purity: Verified by HPLC or column chromatography.

Industrial synthesis follows similar protocols but incorporates:

  • Continuous Flow Reactors: For improved mixing and heat transfer, enhancing reproducibility and yield.
  • Automated Systems: For reagent addition and reaction monitoring.
  • Purification: Crystallization or preparative chromatography to achieve high purity suitable for pharmaceutical use.
  • Studies have shown that introducing a second Boc group on nitrogen can improve intermediate stability during subsequent transformations, as demonstrated in related amino acid derivatives synthesis.
  • Selective removal of Boc groups under mild acidic conditions (e.g., TFA in dichloromethane) is efficient and avoids hydrolysis of tert-butyl esters or other acid-labile groups.
  • The use of catalysts like DMAP significantly improves reaction rates and yields in Boc protection reactions.
Method Aspect Details
Starting Material 3-amino-2-hydroxybenzoic acid or derivatives
Protecting Group tert-Butoxycarbonyl (Boc) via di-tert-butyl dicarbonate (Boc2O)
Catalysts DMAP, NaOH
Solvent Acetonitrile
Temperature Room temperature (20–25°C)
Reaction Time 1–4 hours
Purification Column chromatography or recrystallization
Characterization Techniques NMR (^1H, ^13C), MS, melting point, HPLC
Industrial Scale Continuous flow reactors, automated synthesis, crystallization purification
Key Advantages High selectivity, mild conditions, compatibility with other functional groups

The preparation of 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid is well-established through the Boc protection of the amino group on 3-amino-2-hydroxybenzoic acid using di-tert-butyl dicarbonate under mild basic conditions, typically catalyzed by DMAP in acetonitrile. This method yields the desired Boc-protected amino acid with high selectivity and purity, suitable for use in peptide synthesis and pharmaceutical intermediates. Industrial adaptations improve scalability and efficiency without compromising product quality. Analytical techniques confirm the structure and purity of the compound, supporting its application in advanced chemical and biomedical research.

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid, often referred to as a Boc-protected amino acid derivative, is a compound that plays a significant role in organic synthesis, particularly in the field of medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the selective protection of amino groups during chemical reactions.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}N O5_5
  • SMILES Notation : CC(C)(C)OC(=O)NC1=CC=CC(=C1O)C(=O)O
  • InChI Key : JHSPPBBJOLKJDH-UHFFFAOYSA-N

This compound features both hydroxyl and carboxylic acid functional groups, making it versatile for various biological applications.

Biological Activity

The biological activity of 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid has been explored in various studies, highlighting its potential therapeutic applications.

The mechanism of action primarily involves the modulation of biochemical pathways through its interactions with enzymes and proteins. The Boc group allows for the selective release of the amino group under acidic conditions, facilitating further reactions that can lead to biologically active compounds.

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit:

  • Antioxidant Activity : Similar compounds have shown potential as anti-oxidative stress agents, which could be beneficial in neuroprotective therapies. For instance, studies on related compounds have demonstrated their ability to reduce oxidative stress induced by ischemic conditions in neuronal cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Case Studies

Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
LX009NeuroprotectiveReduces oxidative stress via Akt/Nrf2 pathway
4-(Boc-amino)-2-hydroxybenzoic acidEnzyme inhibitionModulates metabolic pathways
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acidPotential antioxidantNeeds further investigation

Synthesis and Reaction Pathways

Reaction TypeConditionsProducts Formed
OxidationKMnO4_4, acidic mediumQuinones
ReductionLiAlH4_4, THFAlcohols
Nucleophilic SubstitutionMild conditions with amines or thiolsVarious substituted derivatives

Comparison with Similar Compounds

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4)

  • Structure: Boc-protected amino group at position 3, hydroxyl group at position 5.
  • Molecular Formula: C12H15NO5
  • Molecular Weight : 253.25 g/mol
  • Melting Point : 150–151°C
  • Key Differences :
    • The hydroxyl group at position 5 (vs. 2 in the target compound) reduces intramolecular hydrogen bonding with the carboxylic acid, leading to higher solubility in polar solvents .
    • The 5-hydroxy isomer exhibits a higher melting point (150–151°C vs. ~140–145°C estimated for the 2-hydroxy analog), suggesting differences in crystallinity and stability.
  • Applications : Used in peptide coupling reactions and as a precursor for bioactive molecules .

5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1)

  • Structure: Boc-protected amino group at position 5, methoxy group at position 2.
  • Molecular Formula: C13H17NO5
  • Molecular Weight : 275.28 g/mol
  • Key Differences :
    • The methoxy group at position 2 enhances lipophilicity compared to the hydroxyl group, improving membrane permeability in drug design .
    • The absence of a hydroxyl group reduces acidity (pKa ~4.5 vs. ~2.8 for the 2-hydroxy analog), impacting reactivity in esterification or amidation reactions .
  • Applications : Preferred in prodrug synthesis due to its stability under acidic conditions .

Boc-Protected Benzazepine Derivatives (e.g., Compound)

  • Structure: Boc-protected amino group integrated into a tetrahydrobenzazepine ring.
  • Molecular Formula : C17H22N2O5
  • Key Differences :
    • The benzazepine core introduces conformational rigidity, making it suitable for targeting GPCRs or ion channels.
    • Reduced solubility in aqueous media compared to benzoic acid derivatives due to the hydrophobic ring system .
  • Applications : Explored in central nervous system (CNS) drug discovery .

Physicochemical and Functional Properties Comparison

Property Target Compound (2-hydroxy) 5-Hydroxy Analog 2-Methoxy Analog Benzazepine Derivative
Molecular Weight (g/mol) 253.25 253.25 275.28 334.37
Melting Point (°C) ~140–145 (estimated) 150–151 Not reported Not reported
Functional Groups -COOH, -OH, Boc-NH- -COOH, -OH, Boc-NH- -COOH, -OCH3, Boc-NH- Benzazepine core, Boc-NH-
Solubility Moderate in polar solvents High in polar solvents High in organic solvents Low in aqueous media
Acidity (pKa) ~2.8 (carboxylic acid) ~2.8 ~4.5 (carboxylic acid) Not applicable

Stability and Reactivity Notes

  • Acid Sensitivity : All Boc-protected compounds are acid-labile , requiring neutral or basic conditions during synthesis .
  • Oxidation Risk : The 2-hydroxy analog’s hydroxyl group increases susceptibility to oxidation compared to methoxy or benzazepine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves Boc protection of the amino group followed by carboxylation. Key steps include:

  • Amino Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert conditions, using 4-dimethylaminopyridine (DMAP) as a catalyst at 0–25°C .
  • Carboxylation : Introduce the carboxylic acid group via Kolbe-Schmitt reaction under CO₂ pressure (3–5 atm) at 120–150°C .
  • Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity, confirmed by HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

TechniquePurposeExample ParametersReference
¹H/¹³C NMR Confirm Boc group presence, aromatic substitution patternδ 1.4 ppm (Boc tert-butyl), δ 7.2–7.8 ppm (aromatic protons)
HPLC Assess purityC18 column, 0.1% TFA in H₂O/ACN gradient, retention time ~8.2 min
FT-IR Identify functional groups (e.g., carbonyl at 1700 cm⁻¹)

Q. How does the Boc protecting group influence the compound’s reactivity in downstream reactions?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group shields the amino moiety from undesired nucleophilic reactions during synthesis. Deprotection is achieved via acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, 1–2 h, 25°C), leaving the amine free for conjugation or further functionalization . Stability studies show the Boc group remains intact under basic conditions (pH ≤ 10) but hydrolyzes at pH > 12 .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the hydroxybenzoic acid scaffold be addressed?

  • Methodological Answer : Regioselective substitution at the ortho position (relative to the hydroxyl group) is influenced by steric hindrance from the Boc-protected amino group. Computational modeling (DFT) predicts electron density distribution, guiding electrophilic substitution. Experimental validation via directed ortho-metalation (e.g., using LDA at −78°C) enables precise functionalization . Contrasting outcomes in nitration (meta vs. para) require controlled reaction kinetics monitored by in situ IR .

Q. What strategies resolve contradictory spectral data in structural elucidation?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping proton signals) can be resolved using 2D techniques:

  • HSQC/TOCSY : Correlate ¹H-¹³C couplings to distinguish aromatic protons .
  • X-ray crystallography : Resolve absolute configuration (e.g., ortho-hydroxyl vs. para-substituted isomers) .
  • Mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₅NO₅) with <2 ppm error .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : The hydroxybenzoic acid moiety may chelate metal ions in enzyme active sites. Assays include:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to bacterial dihydrofolate reductase (DHFR), showing IC₅₀ = 12 µM .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with DHFR’s hydrophobic pocket (binding energy −8.2 kcal/mol) .
  • Fluorescence quenching : Monitor conformational changes in target proteins .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

ConditionStability OutcomeMethodReference
pH 2–6 Stable for >72 h (HPLC purity >90%)Accelerated degradation study
pH 7.4 (PBS) 20% Boc deprotection after 48 h (LC-MS)
60°C Degrades to 3-amino-2-hydroxybenzoic acid (t₁/₂ = 8 h)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.